
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one is a synthetic nucleoside analog This compound is characterized by the presence of a ribofuranosyl group attached to a nitropyrine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one typically involves the glycosylation of a nitropyrine derivative with a ribofuranosyl donor. One common method involves the use of a protected ribofuranosyl halide, which reacts with the nitropyrine under acidic or basic conditions to form the desired nucleoside analog. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like silver perchlorate or trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and subsequent deprotection steps are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitropyrine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various glycosylated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Medicine: Investigated as a potential therapeutic agent for viral infections and certain types of cancer.
Industry: Utilized in the development of novel pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase, thereby inhibiting the replication of viruses and the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole): Known for its broad-spectrum antiviral activity.
3(5)-α-D-Ribofuranosylpyrazole: Another nucleoside analog with potential antiviral properties.
Uniqueness
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its nitropyrine moiety allows for versatile chemical modifications, making it a valuable compound for the development of new therapeutic agents.
Properties
Molecular Formula |
C10H12N2O7 |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C10H12N2O7/c13-4-6-8(15)9(16)10(19-6)11-3-5(12(17)18)1-2-7(11)14/h1-3,6,8-10,13,15-16H,4H2/t6-,8?,9+,10-/m1/s1 |
InChI Key |
GSGNUHMLOMOYQL-HZRXXTQPSA-N |
Isomeric SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



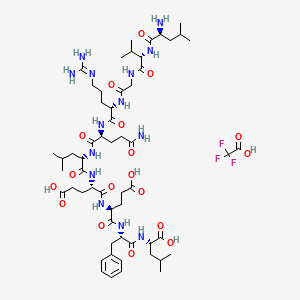



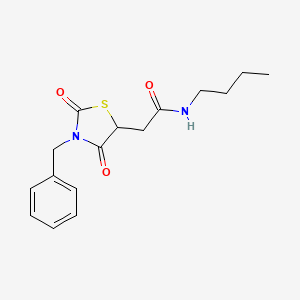

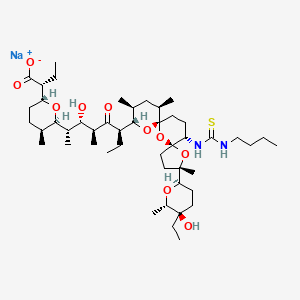
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
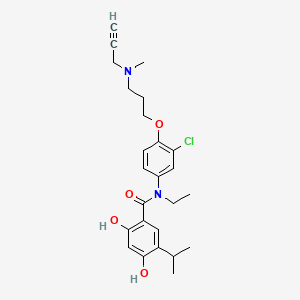
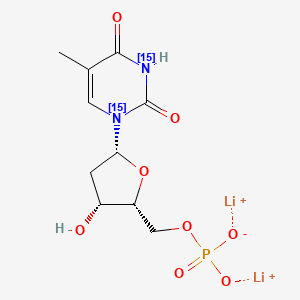
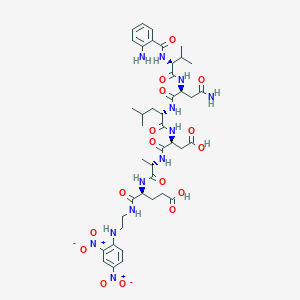

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)
